![molecular formula C22H27N5O B14291793 N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 115129-59-4](/img/structure/B14291793.png)
N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is a complex organic compound that features both diphenylmethoxy and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine typically involves multiple steps, starting with the preparation of the diphenylmethoxy and imidazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine involves its interaction with specific molecular targets, such as imidazole receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Shares the diphenylmethoxy moiety.
Histamine: Contains the imidazole ring.
Cimetidine: Another imidazole-containing compound used in medicine.
Uniqueness
N-[2-(Diphenylmethoxy)ethyl]-N’'-[3-(1H-imidazol-5-yl)propyl]guanidine is unique due to its combination of both diphenylmethoxy and imidazole moieties, which confer distinct chemical and biological properties not found in the individual components.
Propiedades
Número CAS |
115129-59-4 |
|---|---|
Fórmula molecular |
C22H27N5O |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
1-(2-benzhydryloxyethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C22H27N5O/c23-22(25-13-7-12-20-16-24-17-27-20)26-14-15-28-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,16-17,21H,7,12-15H2,(H,24,27)(H3,23,25,26) |
Clave InChI |
HRKLSLHRTZOWMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCNC(=NCCCC3=CN=CN3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
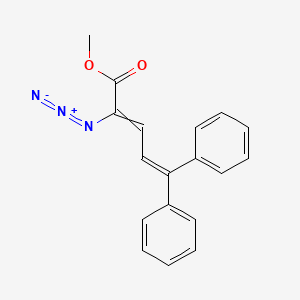
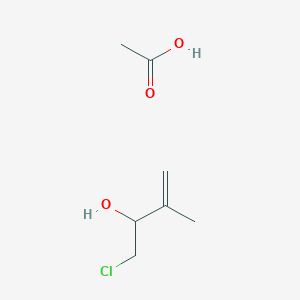


![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
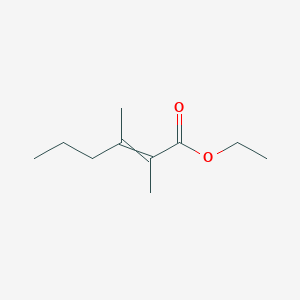
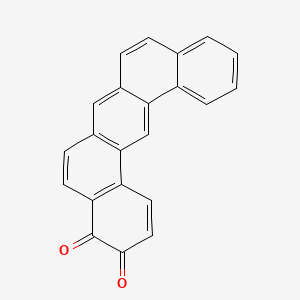
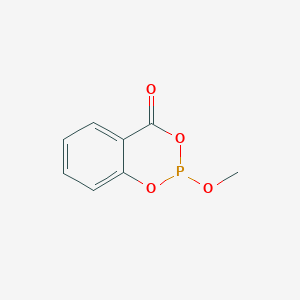

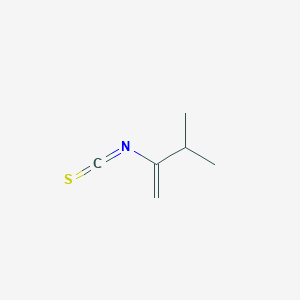
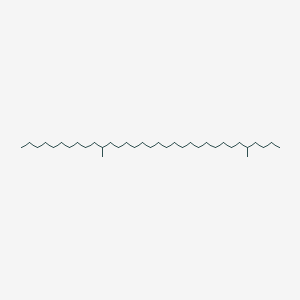
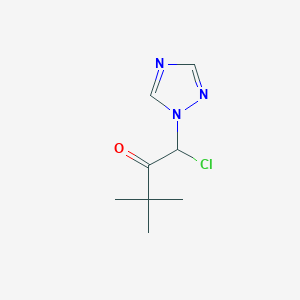
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
